VU 0360223

Descripción general

Descripción

VU 0360223 es un potente modulador alostérico negativo del subtipo 5 del receptor metabotrópico de glutamato (mGluR5). Tiene un valor de IC50 de 61 nanomolares, lo que indica su alta potencia . Este compuesto se utiliza principalmente en la investigación científica para estudiar el papel de mGluR5 en diversos trastornos neurológicos y psiquiátricos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de VU 0360223 implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de recipientes de reacción más grandes y la implementación de técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en grandes cantidades .

Análisis De Reacciones Químicas

Tipos de Reacciones

VU 0360223 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el átomo de flúor y el grupo nitrilo. Estas reacciones se pueden utilizar para modificar el compuesto para diversos fines de investigación .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes halogenantes, nucleófilos y bases. Las reacciones se llevan a cabo típicamente en disolventes orgánicos bajo temperaturas controladas para asegurar la formación del producto deseado .

Productos Mayores

Los productos principales formados a partir de las reacciones que involucran this compound dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden conducir a la formación de derivados con diferentes grupos funcionales, que se pueden utilizar para estudiar la relación estructura-actividad del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Schizophrenia and Cognitive Disorders

VU 0360223 has been extensively studied for its potential in treating schizophrenia. Research indicates that modulation of mGluR5 can lead to improvements in cognitive deficits associated with this disorder. A study demonstrated that this compound administration resulted in enhanced cognitive performance in animal models, suggesting its efficacy as a therapeutic agent for cognitive impairments linked to schizophrenia .

1.2 Anxiety Disorders

In preclinical trials, this compound exhibited anxiolytic-like effects. The compound was shown to reduce anxiety-related behaviors in rodent models, indicating its potential utility in treating anxiety disorders. The mechanism involves modulation of glutamatergic transmission, which is often dysregulated in anxiety disorders .

Neurodegenerative Diseases

2.1 Alzheimer's Disease

Recent studies have explored the role of this compound in Alzheimer’s disease models. The compound's ability to modulate mGluR5 has been linked to neuroprotective effects, potentially slowing the progression of neurodegeneration. In vitro experiments demonstrated that this compound could reduce amyloid-beta toxicity and improve synaptic function, which are critical factors in Alzheimer’s pathology .

2.2 Parkinson's Disease

Research has also indicated that this compound may be beneficial in Parkinson's disease by alleviating motor deficits and improving overall motor function in animal models. The modulation of mGluR5 appears to play a role in restoring dopaminergic signaling pathways disrupted by the disease .

Table 1: Summary of Preclinical Studies on this compound

Case Study: Cognitive Enhancement in Schizophrenia

In a notable study, researchers administered this compound to a cohort of rodents exhibiting schizophrenia-like symptoms induced by phencyclidine (PCP). The results indicated significant improvements in cognitive tasks, such as working memory and attention span, compared to control groups receiving placebo treatments. This suggests that this compound could be a promising candidate for further development as a therapeutic agent for cognitive deficits associated with schizophrenia.

Mecanismo De Acción

VU 0360223 ejerce sus efectos uniéndose al sitio alostérico de mGluR5, inhibiendo así su actividad. Esta modulación de la actividad de mGluR5 afecta diversas vías de señalización involucradas en la neurotransmisión y la plasticidad sináptica. Se ha demostrado que la inhibición de mGluR5 por this compound reduce la liberación de neurotransmisores excitatorios, lo que puede tener efectos terapéuticos en condiciones como la ansiedad y la adicción .

Comparación Con Compuestos Similares

Compuestos Similares

Algunos compuestos similares a VU 0360223 incluyen:

MPEP (2-Metil-6-(feniletinil)piridina): Otro modulador alostérico negativo de mGluR5 con propiedades farmacológicas similares.

Fenobam (N-(3-Clorofenil)-N’-(4,5-dihidro-1-metil-4-oxo-1H-imidazol-2-il)urea): Un compuesto con propiedades ansiolíticas que también se dirige a mGluR5.

Singularidad

This compound es único debido a su alta potencia y selectividad para mGluR5. Su capacidad para modular la actividad de mGluR5 con alta especificidad lo convierte en una herramienta valiosa en la investigación científica para estudiar el papel de este receptor en diversos procesos fisiológicos y patológicos.

Actividad Biológica

VU 0360223 is a compound recognized for its role as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating various neurological disorders.

Overview of mGluRs

Metabotropic glutamate receptors are G-protein-coupled receptors that modulate synaptic transmission and plasticity in the central nervous system. They are implicated in numerous physiological processes and are considered potential targets for drug development aimed at conditions such as anxiety, depression, and schizophrenia.

- Chemical Structure : this compound is characterized by its unique chemical structure that facilitates its interaction with mGluRs.

- IC50 Value : The compound exhibits a potent inhibitory effect on mGluR activity, with an IC50 value of approximately 61 nM , indicating strong binding affinity to the receptor sites .

This compound functions by binding to the allosteric site of mGluRs, leading to a conformational change in the receptor that reduces its activity. This modulation can have significant effects on neurotransmitter release and synaptic plasticity.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces glutamate-induced signaling pathways. The compound's ability to inhibit mGluR-mediated signaling has been validated through various assays, including:

- Calcium Mobilization Assays : These assays measure changes in intracellular calcium levels upon receptor activation.

- cAMP Accumulation Assays : this compound has been shown to decrease cAMP levels, indicating reduced mGluR signaling.

In Vivo Studies

Animal models have been employed to assess the behavioral effects of this compound. Key findings include:

- Anxiolytic Effects : In rodent models, administration of this compound resulted in decreased anxiety-like behaviors, suggesting potential utility in treating anxiety disorders.

- Cognitive Enhancement : Studies indicate that the compound may enhance cognitive functions, particularly in tasks requiring memory and learning.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Anxiety Models : A study conducted by researchers at a prominent university demonstrated that treatment with this compound significantly reduced anxiety-like behaviors in elevated plus-maze tests. The results indicated a potential pathway for developing anxiolytic therapies .

- Cognitive Function Assessment : Another research project focused on the cognitive-enhancing properties of this compound. The results showed improved performance in memory tasks among treated animals compared to controls, suggesting that mGluR modulation could be beneficial for cognitive deficits .

Summary Table of Biological Activities

Propiedades

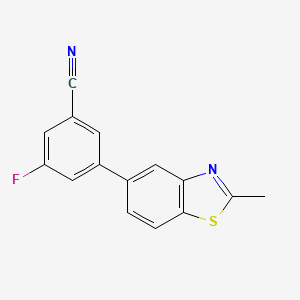

IUPAC Name |

3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHYUBIJZHYUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.